Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Catalog No.
S1531780
CAS No.
132089-38-4
M.F
C12H9Cl2NO2S
M. Wt
302.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

CAS Number

132089-38-4

Product Name

Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

IUPAC Name

ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate

Molecular Formula

C12H9Cl2NO2S

Molecular Weight

302.2 g/mol

InChI

InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3

InChI Key

HVMLDBROWJVLEG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Cl)Cl

Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate (CAS 132089-38-4) is a highly functionalized heterocyclic building block widely utilized in the synthesis of advanced agrochemicals—particularly fungicides—and pharmaceutical active ingredients [1]. Structurally, it combines a 3,5-dichlorophenyl moiety, which acts as a well-established lipophilic and electron-withdrawing pharmacophore, with a versatile thiazole-4-carboxylate core [2]. For procurement professionals and synthetic chemists, this compound serves as a pivotal intermediate, offering a stable, highly pure starting point that streamlines downstream derivatization while avoiding the hazardous de novo construction of the thiazole ring.

Substituting this specific ethyl ester with its free acid counterpart (2-(3,5-dichlorophenyl)thiazole-4-carboxylic acid) or differently substituted analogs frequently disrupts established synthetic workflows [1]. The free acid exhibits poor solubility in standard aprotic solvents due to strong intermolecular hydrogen bonding, necessitating harsh conditions or additional activation steps for downstream transformations like reduction or amidation. Furthermore, altering the 3,5-dichloro substitution pattern fundamentally changes the steric volume and electronic distribution of the aryl ring, which can drastically reduce the target binding affinity of the final API or agrochemical, rendering structural substitutes non-viable for strict structure-activity relationship (SAR) requirements [2].

Enhanced Aprotic Solvent Solubility for Homogeneous Catalysis

In synthetic workflows requiring reductions or organometallic additions, the ethyl ester demonstrates significantly improved processability compared to the free acid (CAS 1178420-52-4) [1]. The ester is highly soluble in aprotic solvents like THF and DCM at room temperature, whereas the free acid forms strong intermolecular hydrogen bonds, resulting in poor solubility and requiring polar protic or highly coordinating solvents that can quench sensitive reagents such as DIBAL-H or Grignard reagents [2].

Evidence DimensionSolubility in anhydrous THF at 20°C
Target Compound DataEthyl ester is highly soluble (>100 mg/mL).
Comparator Or BaselineFree acid exhibits low solubility (<10 mg/mL).
Quantified Difference>10-fold increase in THF solubility.
ConditionsStandard anhydrous synthetic conditions at ambient temperature.

High solubility in aprotic solvents allows for immediate use in moisture-sensitive reductions and cross-coupling reactions without requiring prior esterification or problematic co-solvents.

Elimination of Hazardous Reagent Handling in Hantzsch Synthesis

The de novo synthesis of the 2-arylthiazole core requires the condensation of 3,5-dichlorothiobenzamide with ethyl bromopyruvate [1]. Ethyl bromopyruvate is a potent lachrymator and alkylating agent, while the thiobenzamide presents odor and toxicity challenges. Procuring the pre-formed, highly pure (>98%) ethyl ester eliminates these hazardous steps from the buyer's internal manufacturing process, directly improving safety and reducing batch-to-batch impurity variations caused by unreacted starting materials [2].

Evidence DimensionHazardous reagent exposure and purification burden
Target Compound DataPre-formed ester requires 0 handling of lachrymators.
Comparator Or BaselineIn-house de novo synthesis requires handling of ethyl bromopyruvate (highly toxic/lachrymatory).
Quantified Difference100% reduction in lachrymator handling; eliminates at least one complex purification step.
ConditionsStandard laboratory or pilot-scale synthesis of the thiazole core.

Purchasing the pre-formed ester significantly reduces environmental health and safety (EHS) risks and accelerates project timelines by bypassing a hazardous synthetic step.

Favorable Steric and Electronic Profile for Target Binding

The 3,5-dichloro substitution pattern provides a distinct symmetrical, electron-deficient aromatic system that is critical for binding in specific hydrophobic pockets [1]. Compared to monochloro (e.g., 4-chloro) or ortho-substituted (e.g., 2,4-dichloro) analogs, the 3,5-dichloro motif maximizes lipophilicity and electron withdrawal without introducing steric clashes at the ortho position, which can twist the phenyl ring out of coplanarity with the thiazole core [2].

Evidence DimensionRing coplanarity and steric hindrance
Target Compound Data3,5-dichloro substitution allows unhindered rotation and coplanarity with the thiazole ring.
Comparator Or Baseline2,4-dichloro or 2-chloro analogs experience ortho-steric clashes with the thiazole nitrogen/sulfur.
Quantified DifferenceAbsence of ortho-substituents minimizes the dihedral angle energy barrier, maintaining a flatter conformation.
ConditionsStructure-activity relationship (SAR) optimization in drug/agrochemical design.

Maintaining the 3,5-dichloro pattern is essential for preserving the specific 3D conformation required for high-affinity target engagement in downstream applications.

Streamlined Access to Thiazole-4-carboxamides

The ethyl ester serves as a highly reactive substrate for direct amidation with various aliphatic and aromatic amines, often facilitated by Lewis acids (e.g., trimethylaluminum) [1]. This allows for the rapid generation of diverse 2-(3,5-dichlorophenyl)thiazole-4-carboxamide libraries without the need to first saponify to the free acid and subsequently use expensive peptide coupling reagents like HATU or EDC [2].

Evidence DimensionNumber of steps to target carboxamides
Target Compound DataDirect amidation from the ethyl ester (1 step).
Comparator Or BaselineTwo-step process from the ester (saponification followed by coupling) or from the free acid.
Quantified DifferenceEliminates 1 synthetic step and the need for stoichiometric, expensive coupling reagents.
ConditionsGeneration of carboxamide derivative libraries for biological screening.

Direct derivatization of the ester streamlines the synthesis of analog libraries, reducing reagent costs and improving overall throughput in medicinal chemistry programs.

Synthesis of Advanced Fungicides and Agrochemicals

As a designated fungicide intermediate, this compound is highly suitable for the development of novel agricultural disease-control agents [1]. Its 3,5-dichlorophenyl group provides the necessary lipophilicity and metabolic stability required for field applications, while the ester can be readily converted into active carboxamide or alcohol derivatives.

Development of Pharmaceutical APIs and Kinase Inhibitors

The 2-arylthiazole core is a privileged scaffold in medicinal chemistry [2]. This specific building block allows researchers to rapidly incorporate the biologically active 3,5-dichlorophenylthiazole motif into larger drug candidates, leveraging the ester for smooth coupling with complex amine fragments.

High-Throughput SAR Library Generation

Due to its high solubility and resistance to decarboxylation, the ethyl ester is a highly effective starting material for automated or semi-automated library synthesis [3]. It can be directly subjected to diverse amidation or reduction sequences to map the structure-activity relationships of the thiazole-4-position efficiently.

XLogP3

4.4

Wikipedia

Ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types